13,14-dihydro-15-céto Prostaglandine D1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

13,14-dihydro-15-céto prostaglandine D1 : 13,14-dihydro-15-céto PGD1 ) est un métabolite théorique de la famille des prostaglandines. Bien qu'il n'ait pas été isolé en tant que produit naturel, il est dérivé de l'acide dihomo-γ-linolénique (DGLA) et est étroitement lié à d'autres prostaglandines. Notamment, il sert d'inhibiteur de l'agrégation plaquettaire induite par l'ADP chez l'homme, avec une valeur de CI50 de 320 ng/ml, soit environ dix fois moins puissant que le PGD2 .

Applications De Recherche Scientifique

Chimie::

Recherche sur les prostaglandines: Comprendre son rôle dans le métabolisme lipidique et les voies de signalisation.

Études d'agrégation plaquettaire: Enquêter sur ses effets sur la fonction plaquettaire.

Santé cardiovasculaire: Explorer ses applications thérapeutiques potentielles.

Développement pharmaceutique: Envisager son utilisation comme composé de tête.

5. Mécanisme d'action

Le mécanisme précis par lequel 13,14-dihydro-15-céto PGD1 exerce ses effets reste inconnu. Des recherches supplémentaires sont nécessaires pour élucider ses cibles moléculaires et les voies associées.

Mécanisme D'action

Target of Action

The primary target of 13,14-dihydro-15-keto Prostaglandin D1 is ADP-induced platelet aggregation in humans . This compound acts as an inhibitor of this process, with an IC50 value of 320 ng/ml, which is about 1/10 as potent as PGD2 .

Mode of Action

13,14-dihydro-15-keto Prostaglandin D1 interacts with its targets by inhibiting the process of ADP-induced platelet aggregation . This results in a decrease in the aggregation of platelets, which plays a crucial role in blood clotting.

Biochemical Pathways

The compound is a theoretical metabolite of PGD1 via the 15-hydroxy prostaglandin dehydrogenase metabolic pathway . It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase .

Pharmacokinetics

It is known that the compound is a theoretical metabolite of pgd1 , suggesting that it may be produced in the body from PGD1 through metabolic processes.

Result of Action

The primary molecular effect of 13,14-dihydro-15-keto Prostaglandin D1 is the inhibition of ADP-induced platelet aggregation . This can potentially influence the process of blood clotting, as platelet aggregation is a key step in the formation of blood clots.

Analyse Biochimique

Biochemical Properties

13,14-dihydro-15-keto Prostaglandin D1 plays a role in biochemical reactions primarily as an inhibitor of ADP-induced platelet aggregation. This inhibition occurs through interactions with specific enzymes and proteins involved in the platelet aggregation pathway. The compound interacts with the enzyme 15-hydroxyprostaglandin dehydrogenase, which is responsible for its metabolic conversion from Prostaglandin D1 . Additionally, it affects the activity of cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins .

Cellular Effects

The effects of 13,14-dihydro-15-keto Prostaglandin D1 on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, particularly those involved in platelet aggregation. The compound affects gene expression related to inflammatory responses and cellular metabolism. By inhibiting platelet aggregation, 13,14-dihydro-15-keto Prostaglandin D1 can potentially reduce the risk of thrombotic events .

Molecular Mechanism

At the molecular level, 13,14-dihydro-15-keto Prostaglandin D1 exerts its effects through binding interactions with specific biomolecules. It binds to the active site of 15-hydroxyprostaglandin dehydrogenase, inhibiting its activity and preventing the conversion of Prostaglandin D1 to its inactive form . This inhibition leads to an accumulation of Prostaglandin D1, which in turn affects platelet aggregation and inflammatory responses. The compound also modulates the activity of cyclooxygenase enzymes, further influencing prostaglandin biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 13,14-dihydro-15-keto Prostaglandin D1 change over time due to its stability and degradation. The compound is relatively stable when stored at -20°C, but its activity may decrease over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on platelet aggregation for several months, although its potency may diminish over time .

Dosage Effects in Animal Models

The effects of 13,14-dihydro-15-keto Prostaglandin D1 vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, it may induce toxic effects, including gastrointestinal disturbances and renal impairment . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

13,14-dihydro-15-keto Prostaglandin D1 is involved in metabolic pathways related to prostaglandin biosynthesis. It is metabolized by the enzyme 15-hydroxyprostaglandin dehydrogenase, which converts Prostaglandin D1 to its inactive form . This metabolic pathway is crucial for regulating the levels of active prostaglandins in the body. The compound also interacts with cyclooxygenase enzymes, influencing the overall metabolic flux of prostaglandins .

Transport and Distribution

Within cells and tissues, 13,14-dihydro-15-keto Prostaglandin D1 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its inhibitory effects on platelet aggregation . The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 13,14-dihydro-15-keto Prostaglandin D1 is primarily within the cytoplasm, where it interacts with enzymes involved in prostaglandin metabolism . The compound may also localize to specific organelles, such as the endoplasmic reticulum, where cyclooxygenase enzymes are abundant . Post-translational modifications and targeting signals play a role in directing the compound to these compartments .

Méthodes De Préparation

En tant que composé théorique, 13,14-dihydro-15-céto PGD1 n'a pas été synthétisé ou produit industriellement. Ses voies de synthèse potentielles et ses conditions réactionnelles impliqueraient des modifications des structures existantes de prostaglandines. Malheureusement, les méthodes spécifiques pour sa préparation ne sont pas encore rapportées.

Analyse Des Réactions Chimiques

Types de réactions::

Oxydation: Étant donné sa fonctionnalité céto, il subit probablement des réactions d'oxydation.

Réduction: Des réactions de réduction pourraient se produire, transformant le groupe céto en groupe hydroxyle.

Substitution: Les réactions de substitution peuvent impliquer des modifications de groupes fonctionnels.

Oxydation: Agents oxydants (par exemple, peroxydes, chromates).

Réduction: Agents réducteurs (par exemple, hydrures, catalyseurs métalliques).

Substitution: Nucléophiles (par exemple, réactifs de Grignard, halogénoalcanes).

Produits principaux:: Les produits spécifiques résultant de ces réactions dépendraient des conditions réactionnelles et des matières premières utilisées.

Comparaison Avec Des Composés Similaires

Bien que 13,14-dihydro-15-céto PGD1 soit unique en raison de sa position céto spécifique, il présente des similitudes avec d'autres prostaglandines, notamment le PGD2 et d'autres métabolites de la série D.

Activité Biologique

13,14-Dihydro-15-keto Prostaglandin D1 (13,14-dihydro-15-keto PGD1) is a metabolite derived from Prostaglandin D1 (PGD1) through the action of the enzyme 15-hydroxy prostaglandin dehydrogenase. This compound is part of the D-series of prostaglandins and exhibits significant biological activity, particularly in the context of platelet aggregation and cardiovascular health. Despite its potential implications, research on 13,14-dihydro-15-keto PGD1 is relatively limited.

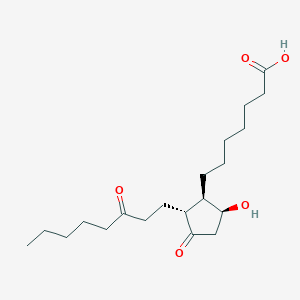

Chemical Structure and Formation

13,14-Dihydro-15-keto PGD1 is formed via the oxidation of PGD1, where the 15-hydroxy group is converted into a ketone. This transformation is facilitated by the enzyme 15-hydroxy prostaglandin dehydrogenase, which plays a crucial role in prostaglandin metabolism. The structural formula can be represented as follows:

Inhibition of Platelet Aggregation

One of the most notable biological activities of 13,14-dihydro-15-keto PGD1 is its ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP). This property is particularly significant in the context of thrombotic diseases. The compound has an IC50 value of approximately 320 ng/ml , indicating that it is about ten times less potent than its precursor, PGD2. The inhibition mechanism involves interaction with specific enzymes and proteins in the platelet aggregation pathway.

The primary target for 13,14-dihydro-15-keto PGD1 is the ADP-induced pathway of platelet aggregation. By inhibiting this process, the compound can potentially mitigate risks associated with thrombosis and cardiovascular diseases. The biochemical pathways involved include:

- Interaction with 15-hydroxy prostaglandin dehydrogenase : This enzyme not only facilitates the conversion from PGD1 but also influences the activity of other prostaglandins.

- Modulation of cellular signaling pathways : The compound affects gene expression related to inflammatory responses and cellular metabolism.

Case Studies

While direct studies on 13,14-dihydro-15-keto PGD1 are sparse, related research provides insights into its effects:

- Thrombotic Conditions : In vitro studies have shown that compounds similar to 13,14-dihydro-15-keto PGD1 can significantly reduce platelet aggregation in response to ADP.

- Metabolic Pathways : Research indicates that variations in metabolic enzyme activity may affect the transformation rates and biological efficacy of related prostaglandins .

Comparative Analysis with Other Prostaglandins

The following table summarizes key differences between 13,14-dihydro-15-keto PGD1 and other related prostaglandins:

| Compound | IC50 (ng/ml) | Primary Activity | Source |

|---|---|---|---|

| 13,14-Dihydro-15-keto PGD1 | 320 | Inhibits ADP-induced platelet aggregation | Metabolite of PGD1 |

| Prostaglandin D2 (PGD2) | ~30 | Induces sleep; modulates inflammation | Natural product |

| Prostaglandin E2 (PGE2) | ~100 | Promotes inflammation; regulates fever | Natural product |

Propriétés

IUPAC Name |

7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCAXDJXNVRHRC-KURKYZTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.